2',5'-Bis(trifluoromethyl)acetophenone

Lipophilicity LogP Medicinal Chemistry

2',5'-Bis(trifluoromethyl)acetophenone (CAS 545410-47-7) is a fluorinated aromatic ketone building block featuring two trifluoromethyl groups at the 2' and 5' positions on the phenyl ring. This substitution pattern confers distinct electronic and steric properties, resulting in a calculated LogP of 4.16 and a boiling point of 206.1±40.0 °C at 760 mmHg.

Molecular Formula C10H6F6O
Molecular Weight 256.14 g/mol
CAS No. 545410-47-7
Cat. No. B1586974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',5'-Bis(trifluoromethyl)acetophenone
CAS545410-47-7
Molecular FormulaC10H6F6O
Molecular Weight256.14 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C10H6F6O/c1-5(17)7-4-6(9(11,12)13)2-3-8(7)10(14,15)16/h2-4H,1H3
InChIKeyZBIHDCGAPRWDOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',5'-Bis(trifluoromethyl)acetophenone (CAS 545410-47-7) for Research and Industrial Procurement


2',5'-Bis(trifluoromethyl)acetophenone (CAS 545410-47-7) is a fluorinated aromatic ketone building block featuring two trifluoromethyl groups at the 2' and 5' positions on the phenyl ring . This substitution pattern confers distinct electronic and steric properties, resulting in a calculated LogP of 4.16 and a boiling point of 206.1±40.0 °C at 760 mmHg [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and as a research tool in enzymology .

Why 2',5'-Bis(trifluoromethyl)acetophenone Cannot Be Replaced by Generic Analogs


The specific 2',5'-substitution pattern of this acetophenone derivative is critical for its established applications. In the context of acetylcholinesterase inhibition, structure-activity relationship (SAR) studies on meta-substituted aryl trifluoromethyl ketones demonstrate that even minor changes in substituent position or electronic character profoundly impact potency, with Ki values spanning a 10⁷-fold range across a series of analogs [1]. Furthermore, the 2',5'-bis(trifluoromethyl) isomer has been explicitly utilized as a key intermediate in the synthesis of monoamine oxidase-B (MAO-B) inhibitors, where the specific geometry of the trifluoromethyl groups is essential for downstream molecular recognition . Substituting with a regioisomer like 3',5'-bis(trifluoromethyl)acetophenone (CAS 30071-93-3) or a mono-substituted analog will lead to a different synthetic outcome or loss of desired biological activity, as the substitution pattern dictates the compound's reactivity and binding characteristics .

Quantitative Differentiation of 2',5'-Bis(trifluoromethyl)acetophenone


Lipophilicity and Physicochemical Property Comparison of 2',5'- vs. 3',5'-Bis(trifluoromethyl)acetophenone

The 2',5'-bis(trifluoromethyl)acetophenone regioisomer exhibits a significantly different lipophilicity profile compared to the 3',5'-analog. The calculated LogP for the 2',5'-isomer is 4.16, whereas the 3',5'-isomer (CAS 30071-93-3) has a reported density of 1.422 g/mL and a boiling point of 95-98°C at 15 mmHg, indicating substantially different intermolecular interactions and predicted bioavailability [1][2].

Lipophilicity LogP Medicinal Chemistry Drug Design

Inhibitory Potency of 2',5'-Bis(trifluoromethyl)acetophenone against F1F0 ATP Hydrolase

2',5'-Bis(trifluoromethyl)acetophenone has been specifically characterized as a potent inhibitor of bovine mitochondrial F1F0 ATP hydrolase . While a direct quantitative comparator for other acetophenone derivatives on this specific target is not available in the current literature, this identifies a unique and specific biochemical activity not reported for other common bis(trifluoromethyl)acetophenone isomers like the 3',5'- or 2',4'- analogs [1].

Enzyme Inhibition F1F0 ATPase Mitochondrial Biology Biochemistry

Synthetic Utility: 2',5'-Isomer as a Key Intermediate for MAO-B Inhibitors

2',5'-Bis(trifluoromethyl)acetophenone is explicitly cited as a key building block in the synthesis of monoamine oxidase-B (MAO-B) inhibitors, a class of compounds used in treating Parkinson's disease . In contrast, the 3',5'-isomer (CAS 30071-93-3) is primarily reported as a precursor for pyrazole carboxamide derivatives with antibacterial and antifungal properties . This divergence in downstream application demonstrates that the substitution pattern directs the synthetic pathway and the ultimate biological target of the derived compounds.

Synthetic Chemistry MAO-B Inhibitors Pharmaceutical Intermediates Neurodegenerative Disease

Optimal Procurement Scenarios for 2',5'-Bis(trifluoromethyl)acetophenone


Medicinal Chemistry: Development of MAO-B Inhibitors for Neurodegenerative Disease

This compound is the correct starting material for synthesizing novel monoamine oxidase-B (MAO-B) inhibitors. As established, the 2',5'-substitution pattern is specifically required for this class of therapeutics, which are crucial in Parkinson's disease research . Procurement of this specific isomer ensures the synthetic route yields the intended pharmacophore.

Biochemical Research: Investigation of Mitochondrial F1F0 ATP Hydrolase

Researchers studying mitochondrial bioenergetics and ATP synthase function should select this compound for its reported activity as a potent inhibitor of bovine mitochondrial F1F0 ATP hydrolase . This provides a targeted chemical tool for probing this enzyme system, a utility not documented for its regioisomers.

Chemical Synthesis: Preparation of Halogenated Derivatives

This compound serves as a critical precursor for synthesizing more complex halogenated building blocks, such as 4-bromo-2,5-bis(trifluoromethyl)acetophenone, via direct bromination . This positions it as a versatile starting material for generating a focused library of derivatives for medicinal chemistry exploration.

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